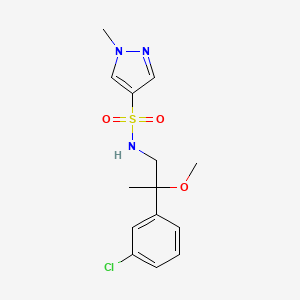

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as CAY10505, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the CB1 receptor, which is a G protein-coupled receptor found in the central nervous system. The CB1 receptor is involved in various physiological processes, including appetite regulation, pain perception, and mood regulation. The use of CAY10505 as a research tool has provided insights into the function of the CB1 receptor and its potential therapeutic applications.

Applications De Recherche Scientifique

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide: is a bio-functional hybrid molecule synthesized through the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . Before we explore its applications, let’s understand the significance of its components:

- 2-Phenylethylamine (PEA) : Naturally occurring in the human body, PEA acts as a neuromodulator, influencing mood, cognition, and behavior. It regulates neurotransmitter levels (especially dopamine and norepinephrine), contributing to feelings of euphoria and alertness. Researchers have explored its therapeutic potential in mood disorders and ADHD .

- Chlorine atoms : Strategically incorporating chlorine into biologically active molecules can enhance their biological activity. Chlorine plays an important role in various natural products .

- Nitro group : A versatile functional group in drug design, the nitro group contributes to a wide range of therapeutic agents, including antimicrobials and cancer treatments .

Conclusion

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide: presents exciting avenues for research across various fields. Its unique combination of components warrants further investigation. Remember to consult specialized literature and experimental studies for detailed insights into each application . If you need more information or have additional questions, feel free to ask! 😊

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes . For instance, a compound with a similar structure, N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide, has been found to interact with the Hepatocyte growth factor receptor .

Mode of Action

It can be inferred from related compounds that it may interact with its target receptor or enzyme, leading to changes in cellular processes .

Biochemical Pathways

For instance, compounds with a similar structure have been found to inhibit the synthesis of prostaglandins .

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties .

Result of Action

It can be inferred from related compounds that it may lead to changes in cellular processes .

Action Environment

It can be inferred from related compounds that various environmental factors may influence their action .

Propriétés

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3S/c1-14(21-3,11-5-4-6-12(15)7-11)10-17-22(19,20)13-8-16-18(2)9-13/h4-9,17H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMARNMWDQYBOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2821903.png)

![Thieno[3,2-b]pyridin-2-ylboronic acid;hydrochloride](/img/structure/B2821907.png)

![6-({4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2821911.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2821916.png)

![2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)